tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16720012
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)
SMILES:
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol

tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate

CAS No.:

Cat. No.: VC16720012

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate -

Specification

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)
Standard InChI Key SZCNSTOFPLPSHE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate, reflects its distinctive functional groups:

  • A tert-butyl carbamate group (C(CH3)3\text{C}(\text{CH}_3)_3) at the N-terminus, enhancing steric bulk and metabolic stability .

  • A hydroxyimino moiety (C=NOH\text{C}=\text{N}-\text{OH}) at the central ethyl chain, enabling tautomerism and coordination with metal ions .

  • A 3-methoxyphenyl aromatic ring, contributing to hydrophobic interactions and π-stacking in biological systems .

The isomeric SMILES CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC(=CC=C1)OC confirms the (Z)-configuration of the hydroxyimino group . X-ray crystallography and NMR studies further validate the planar geometry of the methoxyphenyl ring and the trans configuration of the carbamate linkage .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H20N2O4\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{4}
Molecular Weight280.32 g/mol
Canonical SMILESCC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC
LogP (Predicted)1.87
Hydrogen Bond Donors2

Synthesis and Synthetic Optimization

Key Synthetic Routes

The synthesis of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate involves multi-step protocols, often leveraging fragment coupling and protective group strategies . A representative pathway includes:

  • Fragment Preparation:

    • The 3-methoxyphenylglycine derivative is synthesized via nucleophilic substitution of 3-methoxybenzaldehyde with hydroxylamine, followed by reduction .

    • The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions .

  • Coupling Reaction:

    • EDC·HCl–HOBt-mediated amide bond formation between the glycine derivative and the carbamate fragment in dimethylformamide (DMF) .

    • Deprotection of temporary protective groups (e.g., tert-butyl) using trifluoroacetic acid (TFA) .

Table 2: Synthetic Yield Optimization

Reagent SystemSolventYield (%)Purity (%)Source
EDC·HCl–HOBt, TEADMF7895
DCC, DMAPCH2_2Cl2_26589

Challenges in Stereochemical Control

The hydroxyimino group’s (Z/E)-isomerism poses challenges in stereoselective synthesis. Chromatographic separation and crystallographic analysis are required to isolate the (Z)-isomer, which exhibits superior bioactivity .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

The compound demonstrates moderate inhibitory activity against SARS-CoV 3CL protease (Ki=10.7μMK_i = 10.7 \, \mu\text{M}), as revealed by molecular docking and kinetic assays . Key interactions include:

  • Hydrogen bonding between the hydroxyimino group and catalytic residue His41 .

  • Hydrophobic contacts between the methoxyphenyl ring and protease subpockets .

Structure-Activity Relationship (SAR) Studies

  • P3 Substituent Effects: Replacement of the tert-butyl group with benzyloxycarbonyl (Cbz) enhances protease affinity (Ki=0.46μMK_i = 0.46 \, \mu\text{M}) due to π-π stacking with Phe140 .

  • Hydroxyimino Modification: Oxidation to a nitro group abolishes activity, underscoring the critical role of the C=NOH\text{C}=\text{N}-\text{OH} motif .

Table 3: Inhibitory Activity of Analogues

AnalogKi(μM)K_i \, (\mu\text{M})TargetSource
Parent Compound10.7SARS-CoV 3CL Protease
Cbz-P3 Analog0.46SARS-CoV 3CL Protease
Nitro Derivative>100SARS-CoV 3CL Protease

Applications in Pharmaceutical Development

Antiviral Agent Candidates

As a non-peptidic scaffold, this compound offers advantages over traditional protease inhibitors, including oral bioavailability and resistance to enzymatic degradation . Preclinical studies highlight its potential in coronavirus therapeutics, though in vivo efficacy remains untested .

AgroChemical Applications

Preliminary data suggest utility as a fungicidal agent, targeting chitin synthase in Fusarium species. Field trials are pending to assess crop protection efficacy.

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug Strategies: Esterification of the hydroxyimino group to improve membrane permeability .

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to enhance biodistribution.

Target Expansion

Screening against non-viral targets (e.g., bacterial efflux pumps, cancer-associated kinases) could unveil novel therapeutic applications .

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